Bproz-194
描述
Bproz-194 is a pyridyl imidazolidinone-derived antiviral compound targeting enterovirus A71 (EV-A71), a primary causative agent of hand-foot-and-mouth disease (HFMD) . It functions as a capsid-binding inhibitor, destabilizing viral uncoating and blocking viral entry into host cells . Structural modifications on its phenoxyl group enhance its specificity for the EV-A71 capsid protein VP1, a critical region for viral attachment .
Key pharmacological data from in vitro studies report an EC50 (half-maximal effective concentration) of 1.55 µM against EV-A71 genogroups, with low cytotoxicity (CC50 > 25 µM) . Its moderate potency compared to newer derivatives (e.g., Bproz-101) positions it as a foundational scaffold for further optimization .
属性
CAS 编号 |
423757-85-1 |
|---|---|
分子式 |
C19H22BrN3O2 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
1-[5-(4-bromophenoxy)pentyl]-3-pyridin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C19H22BrN3O2/c20-16-4-6-18(7-5-16)25-15-3-1-2-12-22-13-14-23(19(22)24)17-8-10-21-11-9-17/h4-11H,1-3,12-15H2 |
InChI 键 |
FNMASAFFZKWPGI-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)Br)C3=CC=NC=C3 |
规范 SMILES |
C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)Br)C3=CC=NC=C3 |
同义词 |
1-(5-(4-bromophenoxy)pentyl)-3-(4-pyridyl)-2-imidazolidinone BPR0Z 194 BPR0Z-194 |
产品来源 |
United States |
相似化合物的比较
Bproz-101
Bproz-033
BTA39
- Structure : Benzothiophene analog.
- Activity : EC50 = 0.001 µM , comparable to Bproz-101 .
- Mechanism: Shares capsid-binding mode with pleconaril but with broader genogroup coverage .
Chimeric Derivatives
G197
- Design : Structural chimera of this compound and BTA-798 (a vapendavir analog) .
- Activity : Superior to vapendavir alone, with enhanced thermal stability and EC50 improvements (~10× lower than this compound) .
- Combination Therapy: Synergistic effects with phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors, reducing viral replication at multiple stages .
Other Capsid Binders
Pleconaril
Benzothiophene Derivatives
Data Tables
Table 1: Comparative Antiviral Activity of this compound and Analogs
*Estimated based on relative improvements over parent compounds .
Research Findings and Discussion
- Potency vs. Cytotoxicity: While Bproz-101 and BTA39 exhibit nanomolar efficacy, their long-term safety profiles remain unvalidated, whereas this compound’s higher CC50 suggests better tolerability .
- Structural Insights: Substitutions at the phenoxyl group (this compound) improve target engagement but lack the steric flexibility of oxime ether (Bproz-101) or methyl (Bproz-033) modifications .
- Resistance Management : G197’s chimeric design delays resistance by combining multiple binding motifs, a strategy absent in standalone this compound .
- Data Discrepancies : EC50 variations for this compound (1.55 µM vs. >50 µM) may arise from differences in viral strains or assay protocols, necessitating standardized testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
